6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide

Description

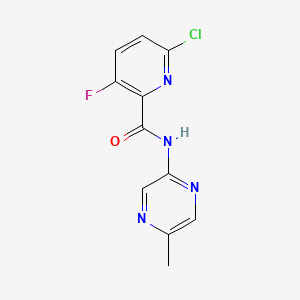

Chemical Structure: 6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide (CAS: 866156-87-8) is a heterocyclic compound featuring a picolinamide backbone substituted with chlorine (C6), fluorine (C3), and a 5-methylpyrazine moiety attached via an amide linkage.

Properties

IUPAC Name |

6-chloro-3-fluoro-N-(5-methylpyrazin-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN4O/c1-6-4-15-9(5-14-6)17-11(18)10-7(13)2-3-8(12)16-10/h2-5H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCBJESZNIEYAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NC(=O)C2=C(C=CC(=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropicolinic acid and 5-methylpyrazine-2-amine.

Reaction Conditions: The reaction involves the formation of an amide bond between the picolinic acid derivative and the pyrazine derivative. This is usually achieved through the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazine ring. Reagents like hydrogen peroxide or sodium borohydride may be used for these transformations.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:

One of the primary applications of 6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide is in the development of anticancer agents. Research has indicated that compounds with similar structures can inhibit critical pathways involved in cancer cell proliferation. For instance, studies have shown that targeting nucleic acid synthesis pathways can effectively disrupt cancer cell division, making this compound a potential candidate for further development in oncology .

Targeting Enzymatic Pathways:

The compound may also act as an inhibitor of certain enzymes involved in nucleotide synthesis, such as cytidine triphosphate synthase (CTPS). CTPS has been implicated in various cancers, and selective inhibition could lead to reduced tumor growth and improved therapeutic outcomes .

Drug Discovery Platforms

PROTAC Technology:

Recent advancements in drug discovery have seen the integration of proteolysis-targeting chimeras (PROTACs). This compound could potentially be used as a ligand in PROTAC designs to selectively degrade target proteins associated with diseases such as cancer. The ability to develop compounds that can modulate protein levels offers a novel approach to therapy .

Biological Studies

Pharmacological Profiling:

In pharmacological studies, this compound can be utilized to assess its effects on various biological systems. For example, it can be tested for its ability to modulate immune responses or influence cell signaling pathways related to disease processes. Such studies are crucial for understanding the broader implications of the compound's mechanism of action .

Case Study 1: Inhibition of CTPS in Cancer Cells

A study investigated the effects of various CTPS inhibitors, including compounds similar to this compound, on tumor growth in preclinical models. Results indicated that selective inhibition led to significant reductions in tumor size and proliferation rates, highlighting the potential for this compound in therapeutic applications against malignancies .

Case Study 2: PROTAC Development

In a recent initiative to develop PROTACs targeting specific oncogenic proteins, researchers incorporated ligands similar to this compound. The resulting PROTACs demonstrated enhanced degradation of target proteins compared to traditional inhibitors, suggesting a promising direction for future cancer therapies .

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structurally related compounds and their distinguishing features:

Physicochemical and Functional Implications

Amide vs. This may improve target binding affinity in biological systems . Conversely, ester derivatives often serve as prodrugs with improved bioavailability, whereas carboxylic acids may exhibit higher solubility .

Substituent Positioning: The 6-chloro and 3-fluoro substituents on the picolinamide core likely influence steric and electronic effects.

Pyrazine vs. Pyridine/Phenyl Moieties :

- The 5-methylpyrazine group in the target compound introduces a nitrogen-rich heterocycle, which may enhance interactions with enzymes or receptors compared to phenyl-substituted analogues (e.g., 6-(5-Fluoro-2-methylphenyl)picolinic acid) .

Biological Activity

6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound this compound features a picolinamide backbone with chlorine and fluorine substituents that enhance its biological activity. The presence of the pyrazine ring is crucial for its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds activate stress response pathways, leading to increased expression of genes such as HSPA5 and ATF3, which are implicated in cellular stress responses and autophagy .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent cytotoxicity against pancreatic cancer cells (MIA PaCa-2), with an IC50 value comparable to that of gemcitabine (IC50 = 0.11 μM) . The following table summarizes the IC50 values of various derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MIA PaCa-2 | 0.11 |

| Foretinib | A549 | 0.98 |

| Other analogs | MCF-7 | 1.05 |

| Other analogs | HeLa | 1.28 |

These findings suggest that the structural modifications in the compound play a significant role in enhancing its anticancer properties.

Case Studies

A notable study highlighted the effectiveness of a series of picolinamide derivatives, including those with similar structures to this compound, demonstrating their ability to disrupt protein-protein interactions critical for tumor growth . This mechanism underscores the potential of these compounds as therapeutic agents in cancer treatment.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has indicated that derivatives with similar structures exhibit inhibitory activity against various bacterial strains, including mycobacteria. The lipophilicity imparted by chlorine substitution enhances penetration through bacterial cell walls, which is crucial for antimicrobial efficacy .

In Vitro Antimicrobial Testing

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against mycobacterial strains:

| Compound | Strain | MIC (μM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | 15 |

| Other analogs | Mycobacterium aurum | 20.49 |

These results indicate that structural modifications can significantly influence antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.